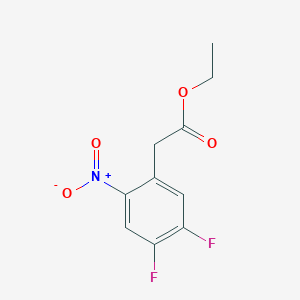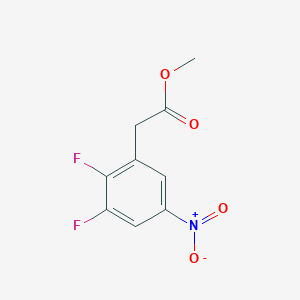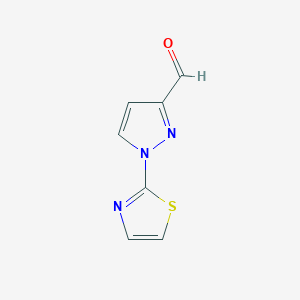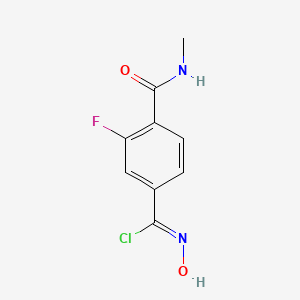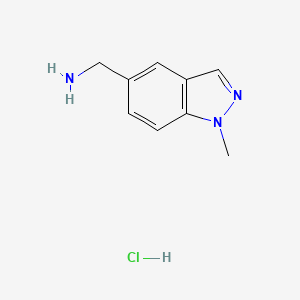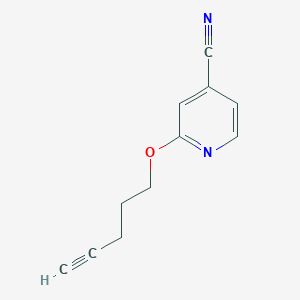
3-(3-Azidopropoxy)-4-methylbenzoic acid
描述
3-(3-Azidopropoxy)-4-methylbenzoic acid is an organic compound that features both an azide group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule in synthetic organic chemistry, particularly in the field of click chemistry. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with 3-azidopropanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-azidopropanol attacks the carboxylic acid group of 4-methylbenzoic acid, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(3-Azidopropoxy)-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide and alkyl halides are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted azides.
科学研究应用
3-(3-Azidopropoxy)-4-methylbenzoic acid has numerous applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 3-(3-Azidopropoxy)-4-methylbenzoic acid involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The carboxylic acid group can also form amide bonds with primary amines, further expanding its utility in bioconjugation.
相似化合物的比较
Similar Compounds
3-Azidopropionic acid: Contains an azide and carboxylic acid group but lacks the aromatic ring.
1-(3-Azidopropoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
3-(3-Azidopropoxy)-4-methylbenzoic acid is unique due to the presence of both an azide group and a carboxylic acid group on an aromatic ring. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds.
属性
IUPAC Name |
3-(3-azidopropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)7-10(8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLYAQCQFWLEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




